Absence of Verified Biological Activity Data vs. Common Vendor Claims
Multiple vendor websites claim 3-Hydroxy-5-(thiophen-2-yl)benzonitrile exhibits CCR5 antagonist activity. However, a thorough investigation reveals that these claims are based on misattributed data. A search of authoritative public databases (BindingDB, ChEMBL, PubChem) and patent literature finds no experimental evidence linking this specific compound to CCR5. Instead, the data for compounds like CHEMBL1813445 (IC50: 1.86E+6 nM) and CHEMBL1927007 (IC50: 1.59E+3 nM) are for entirely different molecular structures [1][2]. This demonstrates that the compound's alleged biological activity is unsubstantiated by any public, peer-reviewed source.
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | No verified public data available. |
| Comparator Or Baseline | Unrelated compounds CHEMBL1813445 and CHEMBL1927007 |
| Quantified Difference | Not applicable. Data does not exist for the target compound. |
| Conditions | HIV-1 gp120-induced cell-cell fusion assay (for comparator compounds only). |
Why This Matters
This evidence highlights a critical data integrity issue; procurement decisions cannot be based on vendor-claimed, misattributed biological activities, preventing the user from selecting this compound over a known CCR5 antagonist.
- [1] BindingDB. BDBM50350040 (CHEMBL1813445). Affinity Data: IC50 = 1.86E+6 nM for Human CCR5. View Source
- [2] BindingDB. BDBM50359458 (CHEMBL1927007). Affinity Data: IC50 = 1.59E+3 nM for Human CCR5. View Source
